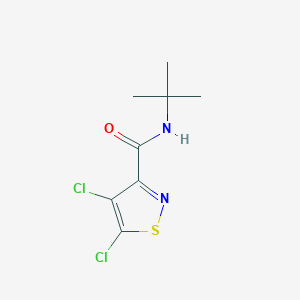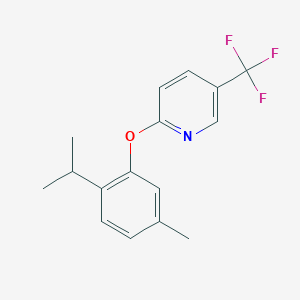![molecular formula C18H19ClN2O3 B5741388 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide, also known as 4-CN-BINACA-ADB, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. The compound has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves its binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB produces a range of biochemical and physiological effects in vivo. These include analgesia, sedation, hypothermia, and alterations in motor function. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the compound's high potency and potential for abuse also pose a risk for researchers, and caution should be exercised when handling and administering the compound.
Orientations Futures
There are several areas of future research that could further our understanding of the potential therapeutic applications of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB. These include:
1. Investigating the compound's effects on different types of pain, such as neuropathic pain and inflammatory pain.
2. Studying the compound's effects on cognitive function and memory.
3. Examining the compound's potential as a treatment for addiction and substance abuse disorders.
4. Investigating the compound's effects on immune function and inflammation.
5. Exploring the potential of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB as a therapeutic agent for various neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors. The compound has shown promise as a potential therapeutic agent for various conditions such as chronic pain, anxiety, and inflammation. However, caution should be exercised when handling and administering the compound due to its high potency and potential for abuse. Further research is needed to fully understand the compound's potential therapeutic applications and limitations.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB has been extensively studied in vitro and in vivo for its potential therapeutic applications. Its potent agonist activity at the CB1 and CB2 receptors makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLBCZPBUSOXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)

![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)